Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate with amide ligands bearing positively charged terbium complexes are used for sensitive detection of NADPH-dependent enzyme activities.
DOTA tert-Butyl ester is a benxyl derivative of the cyclic tosamide; can be nitrated directly; is more convenient to incorporate the nitro group after deprotection lithium aluminum hydride.
DOTA tert-Butyl ester is a benxyl derivative of the cyclic tosamide; can be nitrated directly; is more convenient to incorporate the nitro group after deprotection lithium aluminum hydride.
Brand Name:
Vulcanchem
CAS No.:
122555-91-3
VCID:
VC0002184
InChI:
InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3
SMILES:
CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Molecular Formula:
C26H50N4O6
Molecular Weight:
514.7 g/mol
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate
CAS No.: 122555-91-3
Cat. No.: VC0002184
Molecular Formula: C26H50N4O6
Molecular Weight: 514.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate with amide ligands bearing positively charged terbium complexes are used for sensitive detection of NADPH-dependent enzyme activities. DOTA tert-Butyl ester is a benxyl derivative of the cyclic tosamide; can be nitrated directly; is more convenient to incorporate the nitro group after deprotection lithium aluminum hydride. |
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CAS No. | 122555-91-3 |
Molecular Formula | C26H50N4O6 |
Molecular Weight | 514.7 g/mol |
IUPAC Name | tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
Standard InChI | InChI=1S/C26H50N4O6/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9/h27H,10-20H2,1-9H3 |
Standard InChI Key | NMHVTLJFPDOJOD-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
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